molecular formula C12H14N4O3S B6530193 ethyl 4-methyl-2-(1-methyl-1H-pyrazole-5-amido)-1,3-thiazole-5-carboxylate CAS No. 1019096-78-6

ethyl 4-methyl-2-(1-methyl-1H-pyrazole-5-amido)-1,3-thiazole-5-carboxylate

Cat. No. B6530193
CAS RN: 1019096-78-6
M. Wt: 294.33 g/mol
InChI Key: KTKZZLMVEAXPKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-methyl-2-(1-methyl-1H-pyrazole-5-amido)-1,3-thiazole-5-carboxylate (EMTPC) is an organic compound with a molecular formula of C10H13N4O3S. It is a small molecule that is commonly used in scientific research applications due to its unique properties. EMTPC has been used in a variety of fields including biochemistry, pharmacology, and drug discovery.

Scientific Research Applications

Ethyl 4-methyl-2-(1-methyl-1H-pyrazole-5-amido)-1,3-thiazole-5-carboxylate has been used in a variety of scientific research applications. It has been used in studies of enzyme inhibition, protein binding, and drug metabolism. It has also been used in the study of enzyme-linked immunosorbent assays (ELISAs), which are used to measure the concentration of a particular antigen in a sample. Additionally, it has been used in the study of cell signaling pathways and the regulation of gene expression.

Mechanism of Action

The mechanism of action of ethyl 4-methyl-2-(1-methyl-1H-pyrazole-5-amido)-1,3-thiazole-5-carboxylate is not fully understood. However, it is believed to act as an inhibitor of certain enzymes. It has been shown to inhibit the activity of cyclooxygenase-2 (COX2) and 5-lipoxygenase (5-LOX), both of which are involved in the production of inflammatory mediators. Additionally, it has been shown to inhibit the activity of protein kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects
ethyl 4-methyl-2-(1-methyl-1H-pyrazole-5-amido)-1,3-thiazole-5-carboxylate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, which can lead to the inhibition of certain biochemical and physiological processes. Additionally, it has been shown to have anti-inflammatory and analgesic effects. It has also been shown to have an effect on the regulation of gene expression, which can lead to changes in cell function.

Advantages and Limitations for Lab Experiments

The use of ethyl 4-methyl-2-(1-methyl-1H-pyrazole-5-amido)-1,3-thiazole-5-carboxylate in laboratory experiments has several advantages. It is a small molecule, which makes it easy to work with. Additionally, it is relatively inexpensive and can be synthesized in a variety of ways. However, there are some limitations to its use in laboratory experiments. For example, it is not always easy to obtain pure ethyl 4-methyl-2-(1-methyl-1H-pyrazole-5-amido)-1,3-thiazole-5-carboxylate, and it is also not always easy to control the amount of ethyl 4-methyl-2-(1-methyl-1H-pyrazole-5-amido)-1,3-thiazole-5-carboxylate used in an experiment. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are a variety of potential future directions for research involving ethyl 4-methyl-2-(1-methyl-1H-pyrazole-5-amido)-1,3-thiazole-5-carboxylate. For example, further research could be done to better understand its mechanism of action and its effects on biochemical and physiological processes. Additionally, further research could be done to explore the potential therapeutic uses of ethyl 4-methyl-2-(1-methyl-1H-pyrazole-5-amido)-1,3-thiazole-5-carboxylate, such as its use as an anti-inflammatory or analgesic agent. Finally, further research could be done to explore the potential of ethyl 4-methyl-2-(1-methyl-1H-pyrazole-5-amido)-1,3-thiazole-5-carboxylate as a drug discovery tool, as it has already been shown to have an effect on the regulation of gene expression.

Synthesis Methods

Ethyl 4-methyl-2-(1-methyl-1H-pyrazole-5-amido)-1,3-thiazole-5-carboxylate can be synthesized in a variety of ways. The most common method is to use a condensation reaction between ethyl 4-methyl-2-thiazol-5-yl carboxylate and 1-methyl-1H-pyrazole-5-amido. This reaction requires a base such as sodium hydroxide or potassium hydroxide to initiate the reaction. The reaction produces a white solid which is then purified and crystallized to obtain pure ethyl 4-methyl-2-(1-methyl-1H-pyrazole-5-amido)-1,3-thiazole-5-carboxylate.

properties

IUPAC Name

ethyl 4-methyl-2-[(2-methylpyrazole-3-carbonyl)amino]-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O3S/c1-4-19-11(18)9-7(2)14-12(20-9)15-10(17)8-5-6-13-16(8)3/h5-6H,4H2,1-3H3,(H,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTKZZLMVEAXPKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=NN2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-methyl-2-(1-methyl-1H-pyrazole-5-carboxamido)thiazole-5-carboxylate

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